molecular formula C12H15NO2 B8779380 4-(Benzo[d][1,3]dioxol-5-yl)piperidine

4-(Benzo[d][1,3]dioxol-5-yl)piperidine

Cat. No.: B8779380
M. Wt: 205.25 g/mol
InChI Key: VWKAAYHIHZSWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[d][1,3]dioxol-5-yl)piperidine is a chemical compound that features a piperidine ring attached to a methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine typically involves the reaction of piperonal with piperidine in the presence of a base such as sodium methoxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[d][1,3]dioxol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate various signaling pathways, including those involved in cell cycle regulation, apoptosis, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-(Benzo[d][1,3]dioxol-5-yl)piperidine stands out due to its unique combination of the piperidine ring and methylenedioxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)piperidine

InChI

InChI=1S/C12H15NO2/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2

InChI Key

VWKAAYHIHZSWTA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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